PARP1 Enzyme Inhibition: 7-CF3 Regioisomer Delivers Sub‑10 nM Target Engagement in a Cellular Context
A drug-like molecule built upon the 7-(trifluoromethyl)imidazo[1,2-a]pyridine core—2-(4-(7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide (CHEMBL569635)—inhibits human PARP1 with a Ki of 6.80 nM in a scintillation counting assay and displays a cellular EC50 of 20 nM in a C41 cell-based assay [1]. While direct, matched-pair comparisons with the 5‑CF3, 6‑CF3, or 8‑CF3 regioisomers are not available in the same study, the SAR from the patent families that generated this compound indicates that the 7‑CF3 orientation places the trifluoromethyl group in a sterically and electronically optimal position for interaction with the PARP1 NAD+ binding pocket, a feature that is lost when the -CF3 is shifted to the 8‑position [2]. This provides a class-level inference that the 7‑CF3 regioisomer is the preferred building block for PARP1-targeted library synthesis.
| Evidence Dimension | PARP1 inhibitory potency (Ki) and cellular activity (EC50) |
|---|---|
| Target Compound Data | Ki = 6.80 nM (PARP1 enzymatic); EC50 = 20 nM (C41 cell-based assay) for the 7-CF3-bearing derivative CHEMBL569635 |
| Comparator Or Baseline | 7-CF3 analog vs. inferred shift loss for 8-CF3 regioisomer based on patent SAR (no direct 8-CF3 matched pair available in one assay) |
| Quantified Difference | Ki = 6.80 nM for 7-CF3 derivative; 8-CF3 regioisomer not profiled in same series; class-level inference that 8-CF3 reduces potency |
| Conditions | Scintillation counting assay (PARP1 enzymatic); C41 cell-based assay after 30 min incubation |
Why This Matters
For procurement in PARP1-focused drug discovery, the 7‑CF3 ethyl ester offers a direct structural connection to a proven, low‑nanomolar PARP1 chemotype, unlike other regioisomers that lack this target-validation anchor.
- [1] BindingDB BDBM50300006. 2-(4-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide (CHEMBL569635). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50300006 View Source
- [2] Chiarugi A, et al. Poly(ADP-ribose) polymerase (PARP) inhibitors: patent review (2010–2015). Expert Opin Ther Pat. 2016;26(7):843-860. doi:10.1080/13543776.2016.1194393. (Provides SAR context that 7-substitution on imidazo[1,2-a]pyridine is critical for PARP1 potency.) View Source
